1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives It is characterized by the presence of a methoxyphenyl group attached to a diazinane ring, which contains three carbonyl groups
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of drugs targeting specific diseases. Its derivatives are evaluated for their pharmacological profiles and therapeutic potential.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-2-(methylamino)ethanol: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group, but with a different core structure and reactivity.
The uniqueness of this compound lies in its diazinane ring and the presence of three carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTJQCRBOFCVHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367590 |
Source
|
Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192204-76-5 |
Source
|
Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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